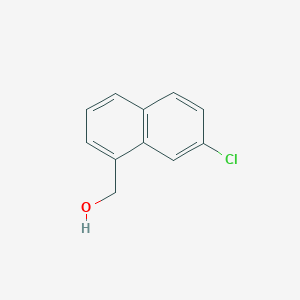
N-(4-methoxyphenyl)-N-methylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-methylquinolin-4-amine is a compound that features a quinoline ring system attached to a methoxyphenyl group through a methylamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-methylquinolin-4-amine typically involves the reaction of 4-methoxybenzylamine with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution of the chlorine atom in 4-chloroquinoline by the amine group of 4-methoxybenzylamine, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-N-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of (4-Hydroxy-phenyl)-methyl-(quinolin-4-yl)-amine.
Reduction: Formation of (4-Methoxy-phenyl)-methyl-(tetrahydroquinolin-4-yl)-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-methoxyphenyl)-N-methylquinolin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline moiety is known for its biological activity, and modifications to the methoxyphenyl group can lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N-methylquinolin-4-amine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific proteins, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Hydroxy-phenyl)-methyl-(quinolin-4-yl)-amine
- (4-Methoxy-phenyl)-methyl-(tetrahydroquinolin-4-yl)-amine
- (4-Methoxy-phenyl)-methyl-(isoquinolin-4-yl)-amine
Uniqueness
N-(4-methoxyphenyl)-N-methylquinolin-4-amine is unique due to its specific combination of a methoxyphenyl group and a quinoline ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
827030-95-5 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-methylquinolin-4-amine |
InChI |
InChI=1S/C17H16N2O/c1-19(13-7-9-14(20-2)10-8-13)17-11-12-18-16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
Clé InChI |
AKFHIQXDZMGKMN-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)C2=CC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(Pyridin-2-YL)ethoxy]hexanoic acid](/img/structure/B8710333.png)












